o-Tolyl p-toluenesulfonate
CAS No.: 599-75-7
Cat. No.: VC21323844
Molecular Formula: C14H14O3S
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 599-75-7 |
---|---|
Molecular Formula | C14H14O3S |
Molecular Weight | 262.33 g/mol |
IUPAC Name | (2-methylphenyl) 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C14H14O3S/c1-11-7-9-13(10-8-11)18(15,16)17-14-6-4-3-5-12(14)2/h3-10H,1-2H3 |
Standard InChI Key | WBKWVLAHWVFXKM-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C |
Introduction
Chemical Structure and Identification
o-Tolyl p-toluenesulfonate (CID 222524) is an organic sulfonate ester with the molecular formula C14H14O3S and a molecular weight of 262.33 g/mol . The compound consists of an o-tolyl group linked to a p-toluenesulfonate moiety through an ester bond.
Nomenclature and Synonyms
The compound is known by several synonyms:
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o-Tolyl p-toluenesulfonate (IUPAC name)
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(2-methylphenyl) 4-methylbenzenesulfonate
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2-methylphenyl 4-methylbenzene-1-sulfonate
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2-methylphenyl 4-methylbenzenesulfonate
Structural Features
o-Tolyl p-toluenesulfonate contains two key structural components:
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The o-tolyl group (2-methylphenyl): A phenyl ring with a methyl group at the ortho position
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The p-toluenesulfonate group: A sulfonyl group (-SO2-) connected to a p-methylphenyl group
The compound's structure can be visualized as shown in the 2D depiction from PubChem, with the two aromatic rings connected through the sulfonate ester linkage .
Chemical Properties and Reactivity
o-Tolyl p-toluenesulfonate belongs to the broader family of aryl tosylates, which display distinct chemical behaviors important for various applications.
General Reactivity
Like other tosylate esters, o-Tolyl p-toluenesulfonate contains a good leaving group (the tosylate) which makes it valuable in substitution reactions. The ArO–SO2C6H4CH3 bond can undergo both homolytic and heterolytic cleavage depending on reaction conditions .
Photochemical Properties
Aryl tosylates, including o-Tolyl p-toluenesulfonate, exhibit interesting photochemical behavior. When irradiated, they can undergo homolysis of the ArO–SO2C6H4CH3 bond, resulting in the formation of phenols and photo-Fries rearrangement products . This photolysis process releases p-toluenesulfinic and p-toluenesulfonic acids, making these compounds useful as photoacid generators (PAGs) .
The nature and amount of acid photoreleased can be tuned by:
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Changing reaction conditions (aerobic vs. anaerobic)
Under deaerated conditions, p-toluenesulfinic acid is formed exclusively, while oxygenated conditions lead to the stronger p-toluenesulfonic acid .
Applications in Research and Industry
Photoacid Generation
One of the most significant applications of aryl tosylates is as non-ionic photoacid generators (PAGs). The photolysis of aryl tosylates releases acids that can be useful in various applications including:
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Photolithography processes
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Photoinitiated cationic polymerization
Research by Torti et al. (2015) demonstrated that aryl tosylates can serve as efficient non-ionic PAGs in hybrid organic/inorganic sol-gel photoresists .
Organic Synthesis
As with other tosylate compounds, o-Tolyl p-toluenesulfonate likely serves as:
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A leaving group activator in nucleophilic substitution reactions
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A reagent for the preparation of other functional derivatives
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A potential protecting group for phenolic hydroxyl groups
The tosylate group makes a poor nucleophile into a good leaving group, facilitating SN2 reactions in the presence of nucleophiles . This property is particularly valuable in organic synthesis.
Related Compounds and Derivatives
Understanding o-Tolyl p-toluenesulfonate benefits from examining related compounds in the tosylate family.
Other Aryl Tosylates
Several related compounds have documented properties and applications:
Tosyl Chloride
p-Toluenesulfonyl chloride (TsCl) is the precursor used to prepare most tosylate esters. It is a widely available reagent in organic synthesis that converts alcohols to tosylates and amines to sulfonamides .
p-Toluenesulfonic Acid
p-Toluenesulfonic acid (TsOH) is a strong organic acid that can be generated from the hydrolysis of tosylate esters. It has numerous applications as a catalyst in organic synthesis, including:
Recent research by Kurteva et al. demonstrated the use of p-toluenesulfonic acid as a catalyst in the one-pot, three-component synthesis of 4H-pyran compounds with potential medicinal and pharmacological applications .
Research Findings and Future Perspectives
Photochemical Studies
Laser flash photolysis experiments have confirmed that ArO–S bond photocleavage in aryl tosylates takes place from the singlet excited state. Competitive intersystem crossing can render aryl tosylates photochemically unreactive when a nitro group is present on the aromatic ring .
Applications in Materials Science
The photoacid-generating properties of aryl tosylates make them promising candidates for applications in:
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Photolithography
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Photoresist technology
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Photoresponsive materials
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Controlled drug delivery systems
Research by Torti et al. (2015) explored the application of these compounds in hybrid organic/inorganic sol-gel photoresists .
Future Research Directions
Potential areas for future research on o-Tolyl p-toluenesulfonate and related compounds include:
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Development of new synthetic methodologies
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Investigation of structure-property relationships
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Exploration of novel applications in catalysis and material science
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Study of environmental fate and biodegradation pathways
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